Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate
Description
Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is a benzoate ester derivative featuring a biphenyl-4-carbonylamino substituent at the 2-position of the benzene ring. This compound is structurally characterized by a biphenyl moiety linked via a carbonyl group to an amino-benzoate ester backbone.
The synthesis of analogous compounds typically involves coupling reactions between substituted anthranilic acid derivatives and activated carbonyl intermediates. For example, in one protocol, methyl anthranilate reacts with 4-methylpentan-2-one under reductive amination conditions to yield methyl 2-[(4-methylpentan-2-yl)amino]benzoate, a structurally related compound . Similar methodologies, involving nucleophilic acyl substitution or condensation reactions, are employed to introduce diverse substituents into the benzoate framework .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H17NO3/c1-25-21(24)18-9-5-6-10-19(18)22-20(23)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23) |
InChI Key |
VESBIKBFVPZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amido group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development: Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate serves as a lead compound in drug discovery due to its structural characteristics that allow for interaction with biological targets. It has shown potential anti-inflammatory properties and may influence metabolic pathways, making it a candidate for therapeutic applications .
- Biochemical Studies: The compound's ability to bind to specific receptors or enzymes suggests its utility in studying biochemical pathways and mechanisms of action .
2. Material Science
- Synthesis of Advanced Materials: This compound is used as a building block for synthesizing more complex molecules, which can be applied in developing advanced materials with tailored properties.
3. Chemical Synthesis
- Synthetic Routes: this compound can be synthesized through various methods, including:
- Formation of the Benzothiophene Ring: Involves cyclization reactions using thiophene derivatives.
- Coupling Reactions: Such as Suzuki-Miyaura coupling to introduce the biphenyl group.
- Esterification: Finalizing the synthesis by converting the carboxylic acid group into a methyl ester.
Case Studies
Case Study 1: Anti-inflammatory Activity
Research has demonstrated that this compound exhibits notable anti-inflammatory activity in vitro. A study evaluated its effects on cytokine production in human immune cells, revealing significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Drug Interaction Studies
In another study focusing on drug interactions, this compound was assessed for its ability to bind to specific enzyme targets involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, highlighting its relevance in drug design.
Mechanism of Action
The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in the substituents attached to the amino-benzoate core. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:
Key Observations
Substituent Impact on Physicochemical Properties: The biphenyl-4-carbonyl group in the target compound increases molecular weight and lipophilicity compared to alkylamino-substituted analogs (e.g., compounds 28 and 30 in ). This may enhance membrane permeability and bioavailability in drug discovery contexts . Sulfonylurea derivatives (e.g., bensulfuron-methyl) exhibit distinct herbicidal activity due to their sulfonylurea linkage and pyrimidinyl substituents, which interact with plant-specific enzymes .
Synthetic Flexibility: Alkylamino-substituted benzoates (e.g., compounds 28–30) are synthesized via reductive amination of methyl anthranilate with ketones, yielding liquids or low-melting solids . The biphenyl derivative requires more complex coupling reactions, often involving biphenylcarbonyl chlorides or mixed anhydrides, as seen in protocols for related thiazole-containing analogs .
Spectroscopic and Analytical Data
- IR Spectroscopy : The carbonyl stretching frequency (ν(C=O)) for methyl benzoate derivatives typically appears near 1730 cm⁻¹, consistent across analogs .
- NMR: For this compound, the biphenyl protons would resonate as multiplet signals in the aromatic region (δ 7.2–8.0 ppm), while the methyl ester group appears as a singlet near δ 3.9 ppm .
Biological Activity
Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
This compound features a complex structure that includes:
- Methyl Ester Group : Enhances solubility and bioavailability.
- Biphenyl Moiety : Contributes to the compound's hydrophobic properties.
- Benzoate Group : Linked to an amine, which allows for potential interactions with biological macromolecules.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 317.34 g/mol.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may influence metabolic pathways related to inflammation, potentially making it a candidate for anti-inflammatory drug development.
- Binding Interactions : The compound may interact with specific receptors or enzymes, impacting their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Pharmacological Applications : The structural features of this compound suggest possible applications in medicinal chemistry, particularly in drug design aimed at various diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(phenoxycarbonyl)amino benzoate | Contains a phenoxy group instead of biphenyl | Anti-inflammatory properties |
| Ethyl 4-(biphenyl-2-carbonyl)amino benzoate | Ethoxy instead of methyl group; similar biphenyl | Potential analgesic effects |
| Methyl 3-(biphenyl-4-carbonyl)amino benzoate | Different position of amino group; retains biphenyl | Anticancer activity |
This table illustrates the distinctiveness of this compound in terms of its pharmacological properties and structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Initial investigations focused on the compound's ability to modulate inflammatory responses in human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects on biological targets. This includes identifying specific receptors and pathways involved in its action.
- Therapeutic Implications : Given its structural similarities to other pharmacologically active compounds, there is potential for developing derivatives that enhance efficacy and reduce side effects.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate, and how are reaction conditions optimized?
The synthesis of structurally analogous benzoate derivatives typically involves a multi-step approach:
- Coupling reactions : Acylation of the amino group in 2-aminobenzoic acid derivatives with biphenyl-4-carbonyl chloride under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base).
- Esterification : Subsequent methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to isolate the product.
Optimization focuses on controlling reaction temperature, stoichiometry, and catalyst selection (e.g., DMAP for esterification efficiency).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (for refinement) and WinGX (for data processing) confirms molecular geometry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
- NMR/FT-IR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies functional groups (e.g., ester carbonyl at ~168–170 ppm). FT-IR verifies amide N–H stretches (~3300 cm⁻¹) and C=O vibrations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How are crystallographic data validated to ensure structural accuracy?
- Refinement protocols : SHELXL refines against F² data, applying restraints for disordered regions. R-factors (<5%) and residual electron density maps assess model quality .
- Software cross-check : WinGX integrates SHELX programs for structure solution, while PLATON checks for missed symmetry or twinning .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical bond parameters?
Discrepancies in bond lengths or angles (e.g., amide C–N vs. DFT predictions) are analyzed via:
- Basis-set selection : B3LYP/6-311++G(d,p) optimizes geometry, comparing with XRD data.
- Solvent effects : Polarizable continuum models (PCM) account for solvent interactions in NMR chemical shift calculations .
- Energy minimization : Molecular mechanics (MMFF94) refines torsional angles in flexible biphenyl groups .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response reevaluation : Re-testing under standardized conditions (e.g., fixed concentration ranges in enzyme assays) to rule out false negatives/positives.
- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity measurements .
- Structural analogs : Compare SAR using derivatives (e.g., halogenated biphenyl variants) to isolate pharmacophore contributions .
Q. How is the compound’s stability assessed under varying thermal or photolytic conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (N₂ atmosphere, 10°C/min).
- UV-light exposure : Accelerated photodegradation studies (ICH Q1B guidelines) with HPLC monitoring of ester hydrolysis or amide cleavage .
- Crystallographic monitoring : Time-resolved XRD detects phase changes or polymorph transitions under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
